molecular formula C14H19NO4 B10975348 3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10975348
M. Wt: 265.30 g/mol
InChI Key: SQKQOTLWSAGPAN-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the piperidine and carboxylic acid functionalities. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems can help in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired modification.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine: In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-methanol

Comparison: Compared to similar compounds, 3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its unique bicyclic structure and the presence of both piperidine and carboxylic acid functionalities. These features contribute to its versatility and potential in various applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-(4-methylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-8-4-6-15(7-5-8)13(16)11-9-2-3-10(19-9)12(11)14(17)18/h2-3,8-12H,4-7H2,1H3,(H,17,18)

InChI Key

SQKQOTLWSAGPAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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